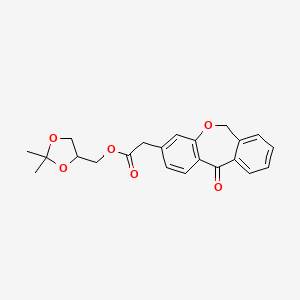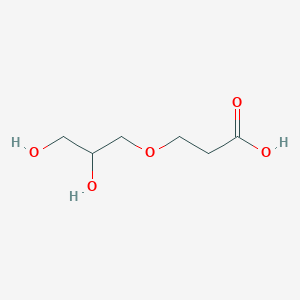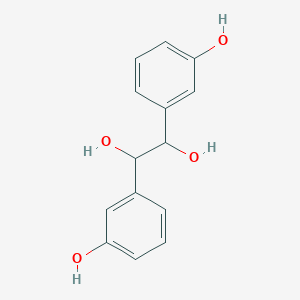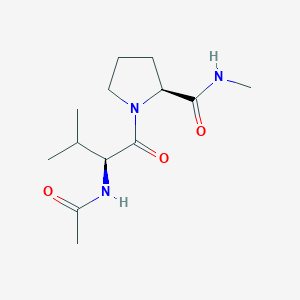
N-Acetyl-L-valyl-N-methyl-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-valyl-N-methyl-L-prolinamide is a synthetic oligopeptide compound It is composed of a sequence of amino acids, including valine and proline, which are modified with acetyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valyl-N-methyl-L-prolinamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added one by one, with each addition involving the following steps:
Deprotection: Removal of the protecting group from the amino terminus of the growing peptide chain.
Coupling: Addition of the next amino acid, which is activated to form a peptide bond with the growing chain.
Cleavage: Removal of the peptide from the resin support and final deprotection of side chains.
Common reagents used in these steps include N,N’-diisopropylcarbodiimide (DIC) for coupling and trifluoroacetic acid (TFA) for deprotection and cleavage.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired scale and purity. Automation of SPPS allows for efficient and reproducible production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-valyl-N-methyl-L-prolinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking of peptide bonds in the presence of water or acids/bases.
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its structure and properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to changes in the compound’s oxidation state.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield individual amino acids, while oxidation and reduction can lead to various modified peptides.
Applications De Recherche Scientifique
N-Acetyl-L-valyl-N-methyl-L-prolinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-valyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methyl modifications may enhance its binding affinity and stability, allowing it to modulate biological pathways effectively. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-leucyl-L-isoleucylglycyl-L-valyl-N-methyl-L-prolinamide: Another oligopeptide with a similar structure but different amino acid sequence.
N-Acetyl-N-methylglycylglycyl-L-valyl-D-alloisoleucyl-L-threonyl-N-methyl-L-leucyl-L-isoleucyl-N5-(diaminomethylene)-L-ornithyl-N-ethyl-L-prolinamide: A more complex peptide with additional amino acids and modifications.
Uniqueness
N-Acetyl-L-valyl-N-methyl-L-prolinamide is unique due to its specific sequence and modifications, which confer distinct structural and functional properties. These characteristics make it valuable for targeted research and applications in various scientific fields.
Propriétés
Numéro CAS |
63192-87-0 |
|---|---|
Formule moléculaire |
C13H23N3O3 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H23N3O3/c1-8(2)11(15-9(3)17)13(19)16-7-5-6-10(16)12(18)14-4/h8,10-11H,5-7H2,1-4H3,(H,14,18)(H,15,17)/t10-,11-/m0/s1 |
Clé InChI |
LZHCDBSAJUUWHP-QWRGUYRKSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)N1CCCC1C(=O)NC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
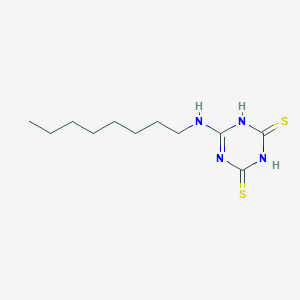


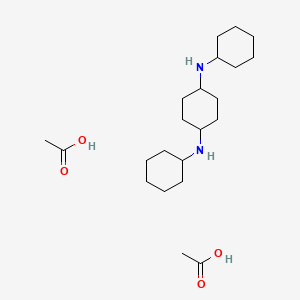

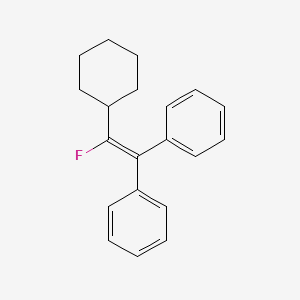
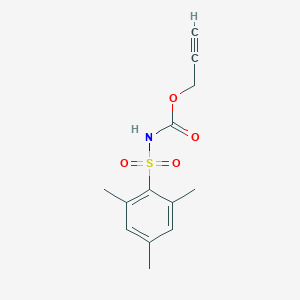

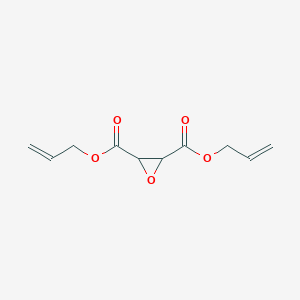
![1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene](/img/structure/B14489091.png)
